molecular formula C14H14ClN3O B14256469 {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol CAS No. 313046-91-2

{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol

Cat. No.: B14256469
CAS No.: 313046-91-2
M. Wt: 275.73 g/mol
InChI Key: HATQPTXOKUQOAR-UHFFFAOYSA-N
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Description

{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is a chemical compound that features a benzyltriazene moiety attached to a chlorophenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol typically involves the reaction of 2-chlorobenzaldehyde with benzyl azide under suitable conditions to form the triazene intermediate. This intermediate is then reduced to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The triazene moiety can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Formation of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}ketone.

    Reduction: Formation of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol involves its interaction with specific molecular targets. The triazene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-bromophenyl}methanol
  • {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-fluorophenyl}methanol
  • {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-methylphenyl}methanol

Uniqueness

{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the triazene and chlorophenyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

313046-91-2

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

[5-(2-benzyliminohydrazinyl)-2-chlorophenyl]methanol

InChI

InChI=1S/C14H14ClN3O/c15-14-7-6-13(8-12(14)10-19)17-18-16-9-11-4-2-1-3-5-11/h1-8,19H,9-10H2,(H,16,17)

InChI Key

HATQPTXOKUQOAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=NNC2=CC(=C(C=C2)Cl)CO

Origin of Product

United States

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